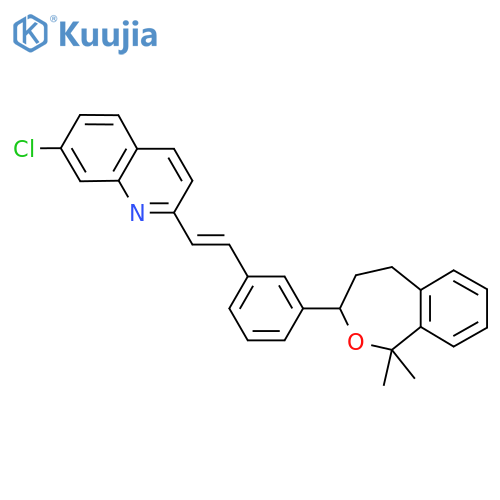

Cas no 1040351-42-5 ((E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline)

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 7-chloro-2-[(1E)-2- [3-(1,3,4,5-tetrahydro-1,1- dimethyl-2-benzoxepin-3-yl) phenyl]ethenyl]-

- (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-[c]oxepin-3-yl)styryl)-7-chloroquinoline

- Montelukast Cyclizate Ether impurity

- (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

- QUI048

- Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-

- 7-Chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline

- 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,

- (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline

-

- インチ: 1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+

- InChIKey: LOMMSDDMLICVMB-XNTDXEJSSA-N

- ほほえんだ: ClC1C=CC2C=CC(/C=C/C3=CC=CC(=C3)C3CCC4C=CC=CC=4C(C)(C)O3)=NC=2C=1

計算された属性

- せいみつぶんしりょう: 439.17

- どういたいしつりょう: 439.17

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 32

- 回転可能化学結合数: 3

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

じっけんとくせい

- PSA: 22.12000

- LogP: 7.99780

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E120510-50mg |

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-[c]oxepin-3-yl)styryl)-7-chloroquinoline |

1040351-42-5 | 50mg |

$ 220.00 | 2022-06-05 | ||

| TRC | E120510-25mg |

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-[c]oxepin-3-yl)styryl)-7-chloroquinoline |

1040351-42-5 | 25mg |

$ 135.00 | 2022-06-05 |

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

(E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinolineに関する追加情報

Comprehensive Analysis of (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline (CAS No. 1040351-42-5)

The compound (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline, identified by CAS No. 1040351-42-5, is a structurally complex molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique tetrahydrobenzo-coxepin core, combined with a chloroquinoline moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the scientific community has focused on understanding the structure-activity relationship (SAR) of this compound. The presence of the styryl group in the (E)-configuration is critical for its bioactivity, as it influences the molecule's binding affinity and selectivity. Additionally, the 7-chloroquinoline segment is known for its role in enhancing pharmacokinetic properties, such as metabolic stability and membrane permeability. These features make CAS No. 1040351-42-5 a valuable scaffold for designing novel therapeutics.

One of the most frequently asked questions about this compound revolves around its synthetic accessibility. The synthesis of (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and cyclization strategies. Researchers often search for optimized synthetic protocols to improve yields and reduce byproducts, highlighting the importance of green chemistry principles in its production.

The compound's potential applications extend to areas such as cancer research and neurodegenerative diseases. Preliminary studies suggest that it may exhibit anti-proliferative effects against certain cancer cell lines, possibly through the inhibition of key signaling pathways. Moreover, its neuroprotective properties are being explored in models of Alzheimer's and Parkinson's diseases, aligning with the growing demand for innovative treatments in these fields.

Another hot topic related to CAS No. 1040351-42-5 is its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Computational models predict favorable lipophilicity and oral bioavailability, which are essential for its development as a therapeutic agent. However, further in vitro and in vivo studies are needed to validate these predictions and assess potential toxicity.

From a commercial perspective, the demand for high-purity (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline is rising, particularly among pharmaceutical companies and research institutions. Suppliers are increasingly focusing on GMP-compliant manufacturing processes to meet regulatory standards. This trend reflects the broader shift toward precision medicine and targeted therapies, where compounds like this play a pivotal role.

In conclusion, CAS No. 1040351-42-5 represents a fascinating area of research with significant potential for therapeutic innovation. Its unique chemical structure, combined with promising biological activities, positions it as a key player in the future of drug development. As scientists continue to unravel its mechanisms and applications, this compound is likely to remain a focal point in both academic and industrial settings.

1040351-42-5 ((E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo-coxepin-3-yl)styryl)-7-chloroquinoline) 関連製品

- 74402-57-6(Methyl 3-cyanopyrazinecarboxylate)

- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)

- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)

- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)

- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)

- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)

- 1805194-46-0(4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)

- 946340-07-4(N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)